3-(cyclohexylmethyl)oxan-4-amine hydrochloride, Mixture of diastereomers
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Overview
Description
3-(cyclohexylmethyl)oxan-4-amine hydrochloride, mixture of diastereomers, is a chemical compound with a complex structure. It is characterized by the presence of a cyclohexylmethyl group attached to an oxane ring, which is further bonded to an amine group. The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclohexylmethyl)oxan-4-amine hydrochloride typically involves multiple steps. One common method includes the reaction of cyclohexylmethyl bromide with oxirane to form the oxane ring. This intermediate is then reacted with ammonia or an amine derivative to introduce the amine group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of 3-(cyclohexylmethyl)oxan-4-amine hydrochloride may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis. Purification steps such as crystallization or chromatography are employed to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
3-(cyclohexylmethyl)oxan-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxane derivatives with oxidized functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives with various alkyl or acyl groups.
Scientific Research Applications
3-(cyclohexylmethyl)oxan-4-amine hydrochloride is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(cyclohexylmethyl)oxan-4-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(cyclohexylmethyl)oxan-4-amine: The non-hydrochloride form of the compound.
Cyclohexylmethylamine: A simpler amine derivative with similar structural features.
Oxan-4-amine derivatives: Compounds with variations in the substituents on the oxane ring.
Uniqueness
3-(cyclohexylmethyl)oxan-4-amine hydrochloride is unique due to its specific combination of functional groups and the presence of diastereomers
Properties
CAS No. |
2639416-16-1 |
---|---|
Molecular Formula |
C12H24ClNO |
Molecular Weight |
233.8 |
Purity |
95 |
Origin of Product |
United States |
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